molecular formula C25H15Cl3N9Na3O10S3 B14476760 4-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonic acid, sodium salt CAS No. 84962-49-2

4-((4-Chloro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-((1-(2,5-dichloro-4-sulphophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzenesulphonic acid, sodium salt

Cat. No.: B14476760
CAS No.: 84962-49-2
M. Wt: 873.0 g/mol
InChI Key: CMHGGMYOTLMJTR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) is a complex organic compound. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulphonate, chloro, and amino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves several steps. The process typically starts with the preparation of the triazine ring, followed by the introduction of the sulphonatophenyl and dichlorophenyl groups. The final step involves the formation of the pyrazolylazobenzenesulphonate moiety. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial methods also incorporate purification steps such as crystallization and filtration to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The chloro and sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions. For example, oxidation may yield sulphones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays and as a marker in molecular biology studies.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (sodium salt) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (potassium salt)
  • 4-4-chloro-6-(3-sulphonatophenyl)amino-1,3,5-triazin-2-ylamino-2-1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylazobenzenesulphonate (calcium salt)

Uniqueness

The sodium salt form of this compound is unique due to its specific solubility and reactivity properties. It is often preferred in applications where these characteristics are crucial.

Properties

CAS No.

84962-49-2

Molecular Formula

C25H15Cl3N9Na3O10S3

Molecular Weight

873.0 g/mol

IUPAC Name

trisodium;2,5-dichloro-4-[4-[[5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C25H18Cl3N9O10S3.3Na/c1-11-21(22(38)37(36-11)18-9-16(27)20(10-15(18)26)50(45,46)47)35-34-17-8-13(5-6-19(17)49(42,43)44)30-25-32-23(28)31-24(33-25)29-12-3-2-4-14(7-12)48(39,40)41;;;/h2-10,21H,1H3,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H2,29,30,31,32,33);;;/q;3*+1/p-3

InChI Key

CMHGGMYOTLMJTR-UHFFFAOYSA-K

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC(=CC=C4)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])C5=CC(=C(C=C5Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.